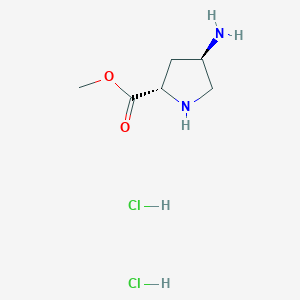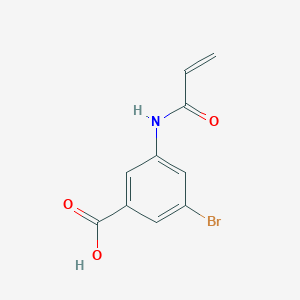
2-azido-1-bromo-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1-bromo-3,5-dimethylbenzene (ABDMB) is an organic compound with a unique chemical structure that has been studied for its potential applications in a variety of fields. ABDMB is a member of the class of benzene derivatives, which are compounds containing a benzene ring with at least one substituent. ABDMB has two nitrogen atoms, one bromine atom, and three methyl groups attached to the benzene ring. This compound has been studied for its potential applications in biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
2-azido-1-bromo-3,5-dimethylbenzene has been studied for its potential applications in biochemistry, pharmacology, and materials science. In biochemistry, 2-azido-1-bromo-3,5-dimethylbenzene has been used as a reagent in the synthesis of peptides and peptidomimetics. In pharmacology, 2-azido-1-bromo-3,5-dimethylbenzene has been studied for its potential use as an anti-inflammatory agent. In materials science, 2-azido-1-bromo-3,5-dimethylbenzene has been studied for its potential use in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-azido-1-bromo-3,5-dimethylbenzene is not well understood. However, it is believed that the nitrogen atoms in the molecule are responsible for its anti-inflammatory effects. It is thought that the nitrogen atoms can interact with the enzymes involved in inflammation and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-azido-1-bromo-3,5-dimethylbenzene are not well understood. However, it is believed that the molecule can interact with enzymes involved in inflammation and inhibit their activity. This inhibition can lead to decreased inflammation and pain. Additionally, 2-azido-1-bromo-3,5-dimethylbenzene has been studied for its potential use as an antioxidant. It is thought that the molecule can scavenge free radicals and prevent oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-azido-1-bromo-3,5-dimethylbenzene in lab experiments is that it is relatively easy to synthesize. Additionally, the molecule is relatively stable and can be stored for long periods of time. However, there are some limitations to using 2-azido-1-bromo-3,5-dimethylbenzene in lab experiments. For example, the molecule is relatively expensive and can be difficult to obtain in large quantities. Additionally, the precise mechanism of action of the molecule is not well understood.
Orientations Futures
There are a number of potential future directions for the study of 2-azido-1-bromo-3,5-dimethylbenzene. One potential direction is to further investigate the precise mechanism of action of the molecule and its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential use of 2-azido-1-bromo-3,5-dimethylbenzene as an antioxidant. Additionally, further research could be conducted to investigate the potential use of 2-azido-1-bromo-3,5-dimethylbenzene in the synthesis of polymers and other materials. Finally, further research could be conducted to investigate the potential use of 2-azido-1-bromo-3,5-dimethylbenzene in the synthesis of peptides and peptidomimetics.
Méthodes De Synthèse
2-azido-1-bromo-3,5-dimethylbenzene can be synthesized through a variety of methods, including the use of Grignard reagents, the Williamson ether synthesis, and the Barton-McCombie reaction. The Grignard reagent is the most commonly used method to synthesize 2-azido-1-bromo-3,5-dimethylbenzene. This method involves the reaction of a Grignard reagent with a bromo-substituted benzene derivative in the presence of a base. The Williamson ether synthesis is a method that involves the reaction of an alkyl halide with a phenol in the presence of a base. The Barton-McCombie reaction is a method that involves the reaction of a bromo-substituted benzene derivative with an alkyl halide in the presence of a base.
Propriétés
IUPAC Name |
2-azido-1-bromo-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)8(11-12-10)7(9)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWURBHIPPEEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-bromo-3,5-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)



![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)

![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)



![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)